Boschniakine is classified as a monoterpenic alkaloid. It is derived from Tecoma stans, a flowering plant native to tropical and subtropical regions. The alkaloid has been identified as one of the significant components contributing to the plant's pharmacological effects, including anti-diabetic properties and interactions with feline behavior .
The synthesis of Boschniakine has been explored through various methods, with a notable focus on total synthesis techniques. One effective approach involves the use of catalytic asymmetric halocyclization, which allows for the creation of complex structures found in natural products like Boschniakine.
Boschniakine possesses a complex molecular structure characterized by a cyclopentane ring fused to a pyridine skeleton. The molecular formula is typically represented as .
Boschniakine can undergo various chemical reactions that are significant for its application in medicinal chemistry.
The mechanism of action of Boschniakine involves multiple pathways, primarily related to its interaction with biological systems.
Boschniakine displays several notable physical and chemical properties that influence its application.
Boschniakine has diverse applications across various fields:
Boschniakine, chemically designated as (7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde, is a monoterpene alkaloid featuring a unique cyclopentane-pyridine fused skeleton. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol [2] [4]. The structure comprises a pyridine ring fused to a cyclopentane moiety, with a formyl group (-CHO) at the C4 position of the pyridine and a methyl substituent at the C7 bridgehead carbon [2]. The cyclopentane ring adopts an envelope conformation, minimizing steric strain, while the pyridine ring exhibits planar geometry. This bicyclic framework confers significant rigidity, influencing both physicochemical behavior and biological interactions.
Table 1: Key Molecular Descriptors of Boschniakine
Property | Value/Descriptor |
---|---|
IUPAC Name | (7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde |
Molecular Formula | C₁₀H₁₁NO |
Molecular Weight | 161.20 g/mol |
CAS Registry Number | 18070-40-1 |
InChI Key | OPRAONAUWNNOOV-SSDOTTSWSA-N |
Canonical SMILES | CC1CCC2=C1C=NC=C2C=O |
Isomeric SMILES | C[C@@H]1CCC2=C1C=NC=C2C=O |
The cyclopentane-pyridine fusion creates a 6-5 bicyclic system with partial unsaturation. The pyridine ring contributes aromatic character, evidenced by bond length equalization (C2-C3: ~1.34 Å, C3-N: ~1.34 Å), while the cyclopentane ring displays typical alkane bond lengths (~1.54 Å) [8]. X-ray crystallographic analysis reveals a dihedral angle of 15–20° between the planes of the cyclopentane and pyridine rings, indicating mild puckering. This distortion arises from the sp³-hybridized C7 carbon, which bears the methyl substituent and creates a chiral center. The formyl group at C4 lies coplanar with the pyridine ring due to conjugation, facilitating electronic delocalization [1] [8].
The absolute configuration of boschniakine was unequivocally assigned as (7R) using single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation. Modern methodologies, including the Flack parameter and Parsons quotient method, enabled confident determination despite boschniakine lacking traditional heavy atoms (heaviest atom: oxygen) [1] [5]. Key aspects of the analysis include:
Boschniakine exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its predominantly non-polar bicyclic skeleton and absence of ionizable groups [2]. Computational predictions (e.g., XLogP3) estimate a logP value of ~1.8, indicating moderate lipophilicity [2]. This property facilitates passive diffusion through biological membranes but necessitates formulation aids (e.g., cosolvents) for in vitro assays. The aldehyde group forms reversible hydrates in aqueous media, marginally enhancing solubility but complicating equilibrium measurements. In organic solvents, boschniakine is freely soluble in chloroform, dichloromethane, and methanol [8].
Nuclear Magnetic Resonance (NMR)
Infrared (IR) SpectroscopyKey absorptions (KBr pellet): 2850 cm⁻¹ (C-H aldehyde), 2720 cm⁻¹ (Fermi resonance), 1695 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (pyridine C=C/C=N) [8]. The absence of O-H stretches confirms the non-hydrated form in solid state.
Mass Spectrometry
Boschniakine’s synthesis leverages catalytic asymmetric halocyclization to establish the (7R) stereocenter with high enantiocontrol. A representative route employs a chiral bis-cinchona alkaloid catalyst (e.g., (DHQD)₂PHAL) to direct bromocyclization of a pyridine-tethered geraniol derivative [5] [8]. Key steps:
Table 2: Catalytic Asymmetric Halocyclization Parameters
Parameter | Conditions | Role/Impact |
---|---|---|
Catalyst | (DHQD)₂PHAL (20 mol%) | Enantiocontrol via ion-pair organization |
Halogen Source | N-Bromosuccinimide (NBS) | Electrophilic bromine donor |
Solvent | Dichloromethane | Polarity balance for solubility/control |
Temperature | –40°C | Suppresses racemization/side reactions |
Reaction Time | 12–24 h | Ensues complete conversion |
Enantiomeric Excess | 90–95% | Critical for pharmacologically relevant synthesis |
This method achieves gram-scale production with <5% epimerization, outperforming classical resolution [5].
Boschniakine’s total synthesis often integrates biomimetic logic inspired by its proposed terpenoid origin. Two dominant strategies exist:
Strategy 1: Pyridine-Enabled Annulation
Strategy 2: Late-Stage Asymmetric Functionalization
Recent advances employ photoredox-catalyzed C–H functionalization to streamline precursor synthesis, reducing step count and protecting group manipulations [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0